

# Stiripentol-d9 CAS number and chemical structure

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Compound of Interest		
Compound Name:	Stiripentol-d9	
Cat. No.:	B1141076	Get Quote

An In-Depth Technical Guide to Stiripentol-d9

This technical guide provides a comprehensive overview of **Stiripentol-d9**, a deuterated analog of the anticonvulsant drug Stiripentol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanisms of action.

# **Chemical Identity and Properties**

**Stiripentol-d9** is the deuterium-labeled version of Stiripentol, an antiepileptic agent.[1] The incorporation of deuterium atoms enhances its utility in specific research applications, particularly as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

#### **Chemical Structure**

The chemical structure of **Stiripentol-d9** is provided below.

Chemical Name: 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d3-1-penten-5,5,5-d3-3-ol[2]

Molecular Formula: C14H9D9O3[2]

### **Physicochemical Data**



A summary of the key physicochemical properties of **Stiripentol-d9** is presented in the table below.

Property	Value	Refer
CAS Number	1185239-64-8	
Molecular Weight	243.35 g/mol	•
Formula Weight	243.3	•
Purity	≥99% deuterated forms (d1-d9)	•
Formulation	A solid	•
Solubility	Soluble in Chloroform	•
SMILES	OC(C(C([2H])([2H])[2H]) (C([2H])([2H])[2H])C([2H]) ([2H]) [2H])/C=C/C1=CC(OCO2)=C2 C=C1	
InChI Key	IBLNKMRFIPWSOY- QPYRMXHWSA-N	•

# Experimental Protocols Generalized Synthesis of Stiripentol

While a specific, detailed protocol for the synthesis of **Stiripentol-d9** is not readily available in the public domain, a general synthesis for Stiripentol can be described, which would be adapted for the deuterated version by using deuterated starting materials. A common method involves a Claisen-Schmidt condensation followed by a regioselective reduction.

#### Step 1: Claisen-Schmidt Condensation

• Piperonal and pinacolone are reacted in a Claisen-Schmidt condensation to form an  $\alpha,\beta$ -unsaturated ketone (1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one). To synthesize the d9 analog, deuterated pinacolone would be required.



#### Step 2: Regioselective Reduction

- The resulting α,β-unsaturated ketone is then selectively reduced to the corresponding allylic alcohol, Stiripentol.
- A common method for this is the Luche reduction, which uses sodium borohydride (NaBH<sub>4</sub>) and a lanthanide salt like cerium(III) chloride (CeCl<sub>3</sub>) to achieve regioselectivity.
- The reaction is typically carried out in a protic solvent such as methanol at a low temperature (e.g., 0 °C) and then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is purified, for example, by crystallization.

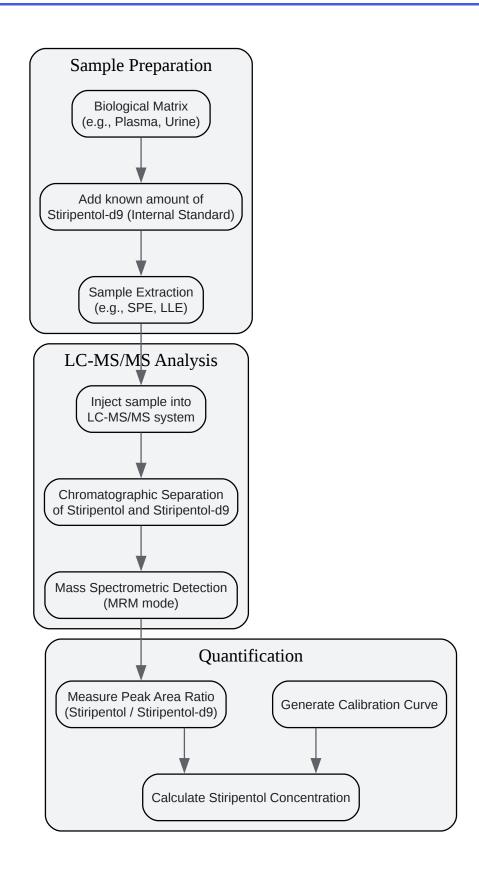
Another reported one-pot synthesis involves the Knoevenagel condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with 3,3-dimethyl-2-butanone, followed by a regioselective Luche reduction.

# Use as an Internal Standard in Mass Spectrometry

**Stiripentol-d9** is intended for use as an internal standard in the quantification of Stiripentol by GC- or LC-MS. A generalized workflow for this application is as follows:

Workflow for Quantification of Stiripentol using Stiripentol-d9





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Caption: Workflow for using **Stiripentol-d9** in quantitative analysis.



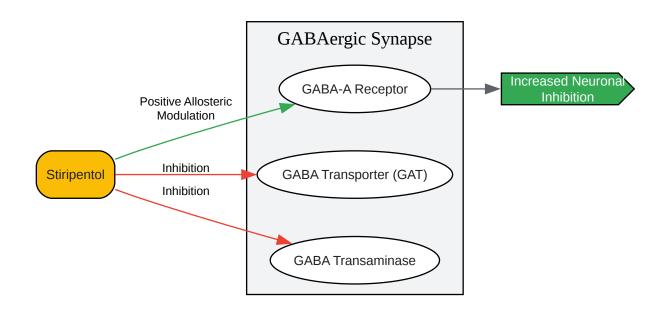
## **Mechanism of Action of Stiripentol**

The anticonvulsant effect of Stiripentol is not fully understood but is thought to involve multiple mechanisms.

### **Potentiation of GABAergic Neurotransmission**

Stiripentol enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It achieves this through several actions:

- Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds to GABA-A receptors
  at a site distinct from benzodiazepines, increasing the duration of the chloride channel
  opening. This action potentiates GABA-mediated inhibition.
- Inhibition of GABA Reuptake and Degradation: Stiripentol may increase GABA levels in the brain by inhibiting its reuptake via GABA transporters and by blocking its degradation by the enzyme GABA transaminase.



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Caption: Stiripentol's modulation of GABAergic neurotransmission.

## **Inhibition of Lactate Dehydrogenase (LDH)**



Stiripentol is an inhibitor of the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism. By inhibiting the conversion of pyruvate to lactate and vice versa, Stiripentol may reduce neuronal excitability. This mechanism is thought to mimic a ketogenic diet, where the brain's energy source shifts from glucose to ketone bodies, which have a regulatory effect on neuronal excitation.

## **Inhibition of Cytochrome P450 Enzymes**

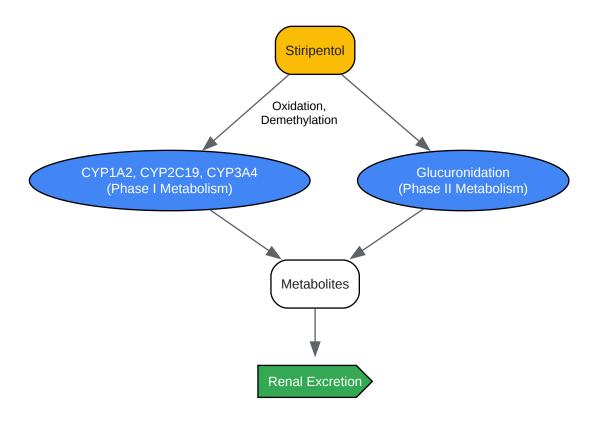
Stiripentol is a significant inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This leads to pharmacokinetic interactions with other drugs metabolized by these enzymes, increasing their plasma concentrations and potentially their therapeutic effects and adverse reactions. This is particularly relevant when Stiripentol is used as an adjunctive therapy with other antiseizure medications like clobazam.

Enzyme Inhibited	Potential Effect	Reference
CYP2C19	Increases levels of clobazam's active metabolite, norclobazam.	
CYP3A4	Increases levels of clobazam.	
CYP1A2	Affects metabolism of various drugs.	
CYP2C8, CYP2D6	May increase concentrations of substrate drugs.	-

# **Metabolism of Stiripentol**

Stiripentol is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4. The main metabolic pathways include demethylation, glucuronidation, and oxidative cleavage of the methylenedioxy ring. The resulting metabolites are predominantly excreted through the kidneys.





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Caption: Metabolic pathway of Stiripentol.

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### References

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